Home > Products > Screening Compounds P102674 > 3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide
3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide - 1798030-13-3

3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide

Catalog Number: EVT-2936494
CAS Number: 1798030-13-3
Molecular Formula: C23H26N4O2
Molecular Weight: 390.487
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

Compound Description: 3,5-AB-CHMFUPPYCA is a synthetic compound identified in a study focusing on the mislabeling of "research chemicals" sold online []. This compound contains a pyrazole core, indicating a bioisosteric replacement of the indazole ring commonly found in synthetic cannabinoids like PINACA, FUBINACA, and CHMINACA.

Relevance: This compound shares the core structure of a 1H-pyrazole-5-carboxamide with 3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide. The presence of a cyclohexylmethyl group and a substituted phenyl ring at the 1 and 3 position of the pyrazole ring, respectively, further highlights the structural similarities between the two compounds [].

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

Compound Description: 5,3-AB-CHMFUPPYCA is a regioisomer of 3,5-AB-CHMFUPPYCA, differing in the position of the substituted phenyl ring and carboxamide group on the pyrazole ring []. This compound was synthesized alongside 3,5-AB-CHMFUPPYCA to confirm the identity of the mislabeled "research chemical" and to understand the impact of regioisomerism on its properties.

Relevance: Similar to 3,5-AB-CHMFUPPYCA, this compound shares the 1H-pyrazole-carboxamide core structure with 3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide. The key difference lies in the position of the carboxamide group and the substituted phenyl ring, highlighting the structural variations possible within this class of compounds [].

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide

Compound Description: This compound is a newly identified cannabimimetic designer drug with a highly substituted pyrazole skeleton []. Its structure was elucidated using NMR spectroscopy and mass spectrometry techniques.

Relevance: This compound shares the 3-(phenyl)-1H-pyrazole-5-carboxamide core with 3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide. Both compounds feature a substituted phenyl group at the 3-position of the pyrazole ring, though the specific substituents and the groups at the 1- and 5-positions differ [].

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a cannabinoid CB2 receptor antagonist with subnanomolar affinity []. Studies on this compound have focused on understanding its binding site interactions and identifying primary interaction sites at the CB2 receptor.

Relevance: This compound shares the 1H-pyrazole-3-carboxamide core with 3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide. Both feature a substituted phenyl group at the 5-position of the pyrazole ring, and an amide group at the 3-position, highlighting their shared structural features. Despite differences in the specific substituents, the presence of these core elements suggests potential similarities in their binding modes and pharmacological activity [].

3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydrozol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (IA-8)

Compound Description: IA-8 is an aryl isoxazoline derivative containing a pyrazole-5-carboxamide motif []. This compound displayed excellent insecticidal activity against Mythimna separata, comparable to the commercially available insecticide fluralaner.

Relevance: Similar to 3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide, IA-8 possesses the 1H-pyrazole-5-carboxamide moiety. The presence of a substituted phenyl ring at the N position of the carboxamide group further highlights their structural similarities, suggesting potential overlap in their biological targets or modes of action [].

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a well-known potent and selective cannabinoid CB1 receptor antagonist [, , , ]. It is often used as a tool compound to study the effects of CB1 receptor blockade.

Relevance: SR141716A shares the 1H-pyrazole-3-carboxamide core with 3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide. Both compounds have halogenated aryl substituents on the pyrazole ring. Although SR141716A has a different substitution pattern and lacks the 3-methoxyphenyl group, the shared core structure and similar substituents make it a relevant comparison for understanding the structure-activity relationships of pyrazole-based CB1 antagonists [, , , ].

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (compound 4)

Compound Description: This compound is a peripherally restricted CB1R antagonist with significant weight-loss efficacy in diet-induced obese mice []. It was designed as a bioisostere of compound 3 (not explicitly described in the provided papers), with modifications aimed at enhancing its pharmacokinetic properties and restricting its penetration across the blood-brain barrier.

Relevance: Compound 4, despite having a thiophene ring linked to the pyrazole core, still retains the 1H-pyrazole-3-carboxamide moiety present in 3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide. The presence of various halogenated aryl and piperidine substituents further highlights the shared structural features between these two compounds. These similarities, despite the presence of a thiophene ring, suggest a potential for overlapping pharmacophoric features and highlight the versatility of the pyrazole-3-carboxamide scaffold in medicinal chemistry [].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor []. It was identified during the development of backup compounds for a previously discovered GlyT1 inhibitor, with a focus on improving its drug-likeness properties.

Relevance: While not a direct structural analog, 7n showcases the use of a closely related heterocycle, imidazole, in a similar pharmacological context as 3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide. Both compounds feature a central five-membered nitrogen-containing heterocycle (pyrazole in the target compound, imidazole in 7n) substituted with an amide group. This highlights the potential for bioisosterism between pyrazole and imidazole rings in medicinal chemistry and suggests that similar structure-activity relationships might apply [].

Properties

CAS Number

1798030-13-3

Product Name

3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazole-3-carboxamide

Molecular Formula

C23H26N4O2

Molecular Weight

390.487

InChI

InChI=1S/C23H26N4O2/c1-26-22(15-21(25-26)17-8-6-12-20(14-17)29-2)23(28)24-16-19-11-7-13-27(19)18-9-4-3-5-10-18/h3-6,8-10,12,14-15,19H,7,11,13,16H2,1-2H3,(H,24,28)

InChI Key

WZKGVTIGKZOVPN-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3CCCN3C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.